(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring and a diazinane trione core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxynaphthalene with a suitable aldehyde under acidic or basic conditions to form the intermediate. This intermediate is then reacted with a diazinane trione derivative under controlled temperature and pressure to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C23H18N2O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H18N2O5/c1-29-19-12-11-14-7-3-4-8-15(14)16(19)13-17-21(26)24-23(28)25(22(17)27)18-9-5-6-10-20(18)30-2/h3-13H,1-2H3,(H,24,26,28)/b17-13+ |
InChI Key |
KTEMWRPWRGHLIL-GHRIWEEISA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.